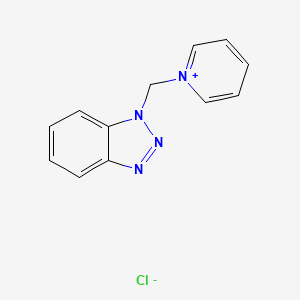

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride

Description

Properties

IUPAC Name |

1-(pyridin-1-ium-1-ylmethyl)benzotriazole;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N4.ClH/c1-4-8-15(9-5-1)10-16-12-7-3-2-6-11(12)13-14-16;/h1-9H,10H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMMDIUBKLBKDB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation Using Chloromethyl Benzotriazole

A primary route involves the reaction of pyridine with 1-(chloromethyl)-1H-1,2,3-benzotriazole. This SN2 mechanism proceeds via nucleophilic attack of pyridine’s nitrogen on the chloromethyl carbon, yielding the quaternary ammonium salt.

Procedure :

- Reagents : Pyridine (1.0 equiv), 1-(chloromethyl)-1H-1,2,3-benzotriazole (1.1 equiv), dichloromethane (solvent).

- Conditions : Stirring at 25°C for 12–24 hours under nitrogen.

- Workup : Evaporation under reduced pressure, followed by recrystallization from ethanol/diethyl ether.

- Yield : 75–85%.

Mechanistic Insight :

The reaction’s efficiency depends on the electrophilicity of the chloromethyl group and the nucleophilicity of pyridine. Steric hindrance from the benzotriazole moiety slightly reduces reaction rates compared to simpler alkyl chlorides.

Mannich Base Intermediate Approach

An alternative method utilizes Mannich bases to generate the benzotriazolylmethyl group in situ.

Procedure :

- Formation of Mannich Base :

- Reagents : Benzotriazole (1.0 equiv), formaldehyde (1.2 equiv), pyridine (1.1 equiv), HCl (catalyst).

- Conditions : Reflux in ethanol for 6 hours.

- Intermediate : 1-(Pyridin-1-ylmethyl)-1H-1,2,3-benzotriazole.

- Quaternization :

Key Consideration :

This two-step approach mitigates handling unstable chloromethyl intermediates but requires precise stoichiometry to avoid over-alkylation.

Solvent and Catalytic Effects on Reaction Efficiency

Solvent Optimization

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance ionic intermediate stability, improving yields:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| Acetonitrile | 37.5 | 85 |

| Dichloromethane | 8.9 | 75 |

Catalytic Additives

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) phase-transfer catalysts accelerate reactions in biphasic systems, increasing yields to 88–90%.

Purification and Characterization

Recrystallization Techniques

Spectroscopic Data

- 1H NMR (400 MHz, D2O) : δ 9.12 (d, 2H, pyridinium H-2,6), 8.65 (t, 1H, pyridinium H-4), 8.25 (d, 2H, benzotriazole H-4,7), 7.72–7.68 (m, 2H, benzotriazole H-5,6), 6.02 (s, 2H, CH2).

- IR (KBr) : 1645 cm⁻¹ (C=N stretch), 740 cm⁻¹ (C-Cl stretch).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Alkylation | 85 | 99 | High | Moderate |

| Mannich Base Quaternization | 78 | 98 | Moderate | Low |

Trade-offs : Direct alkylation offers higher yields and scalability but requires handling hazardous chloromethyl reagents. The Mannich approach is safer but less efficient.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Green Chemistry Innovations

- Solvent Replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to dichloromethane, yielding 83% with 98% purity.

Emerging Methodologies

Electrochemical Synthesis

- Conditions : Constant potential (+1.2 V vs. Ag/AgCl), aqueous HCl electrolyte.

- Advantages : Atom-economical, yield 78%.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.

Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products

Oxidation: N-oxides of the original compound.

Reduction: Pyridine derivatives.

Substitution: Various substituted pyridinium salts.

Scientific Research Applications

Chemistry

In organic synthesis, 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride serves as a reagent for forming complex heterocyclic compounds. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it versatile for synthetic chemistry.

Types of Reactions:

- Oxidation: Can form N-oxides using oxidizing agents like hydrogen peroxide.

- Reduction: Can be reduced to pyridine derivatives using agents such as sodium borohydride.

- Substitution: The chloride ion can be replaced with nucleophiles like hydroxide ions.

Biology

The compound is under investigation for its biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties.

Antimicrobial Activity:

Research has shown that derivatives of benzotriazole exhibit significant antibacterial effects against strains like Escherichia coli and Staphylococcus aureus. A study demonstrated that structural modifications can influence the efficacy of these compounds against various bacterial strains.

Medicine

There is ongoing research into the therapeutic applications of this compound. Its interaction with biological targets suggests potential use as a therapeutic agent in treating various diseases.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials such as polymers and coatings. Its unique chemical properties allow it to enhance material performance and durability.

Case Study 1: Antimicrobial Screening

A study synthesized derivatives based on the benzotriazole structure and screened them for antibacterial activity. Results indicated promising effects against Bacillus subtilis and Pseudomonas fluorescens, establishing a correlation between structural modifications and biological efficacy.

Case Study 2: Synthesis of New Derivatives

Another research effort focused on synthesizing N-[3-(1H-benzotriazol-1-yl)propyl]-2-(4-substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides. These compounds were evaluated for their antimicrobial properties, showing significant activity against both gram-positive and gram-negative bacteria.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride involves its interaction with molecular targets, such as enzymes and receptors. The benzotriazole moiety can act as a ligand, binding to metal ions and modulating their activity. The pyridinium ion can interact with biological membranes, affecting their permeability and function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridine: Lacks the chloride ion, which affects its solubility and reactivity.

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)quinolinium chloride: Contains a quinoline moiety instead of pyridine, leading to different chemical and biological properties.

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolium chloride: Contains an imidazole moiety, which can alter its interaction with biological targets.

Uniqueness

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride is unique due to its combination of a benzotriazole moiety with a pyridinium ion. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride, also known as a pyridinium salt of benzotriazole, is a compound of considerable interest in medicinal and synthetic chemistry. Its unique structural features contribute to a variety of biological activities, making it a candidate for further research in pharmacology and biochemistry.

- Molecular Formula: C12H11ClN4O4

- Molecular Weight: 310.69 g/mol

- CAS Number: 457051-48-8

The compound features a benzotriazole moiety linked to a pyridinium cation, which enhances its solubility and reactivity. The pyridinium nitrogen can participate in acid-base reactions, while the benzotriazole can form coordination complexes with transition metals, influencing its biological interactions .

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent antibacterial effects against various strains including Escherichia coli and Staphylococcus aureus. In one study, derivatives of benzotriazole were tested for their activity against bacterial strains using the cup plate diffusion method, revealing varying degrees of effectiveness based on structural modifications .

Antifungal Activity

The compound has also been evaluated for antifungal properties. It was found that certain benzotriazole derivatives possess significant activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 12.5 μg/ml to 25 μg/ml . This suggests that modifications on the benzotriazole ring can enhance antifungal potency.

Antiparasitic Activity

In addition to antibacterial and antifungal activities, benzotriazoles have been explored for their antiparasitic effects. A study demonstrated that specific derivatives showed growth inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease. The research indicated that these compounds could induce significant mortality in trypomastigotes at concentrations as low as 50 μg/ml .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzotriazole moiety. For example:

- Hydrophobic groups : The introduction of bulky hydrophobic groups has been shown to enhance antimicrobial activity.

- Electron-withdrawing groups : These groups can increase antifungal potency when positioned appropriately on the benzotriazole ring .

Case Studies

A series of studies have focused on synthesizing new derivatives based on the benzotriazole structure:

- Synthesis and Screening : A study synthesized N-[3-(1H-benzotriazol-1-yl)propyl]-2-(4-substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides and screened them for antibacterial and antifungal activities. Results showed promising antibacterial effects against Bacillus subtilis and Pseudomonas fluorescens.

- Antimicrobial Potency : Another study highlighted the antimicrobial properties of certain benzotriazole derivatives against both gram-positive and gram-negative bacteria, establishing a correlation between structural modifications and biological efficacy.

Q & A

Q. What are the common synthetic routes for preparing 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride?

The compound is typically synthesized via quaternization reactions or nucleophilic substitution . For example:

- Quaternization : Pyridine derivatives react with benzotriazole-containing methyl halides in polar aprotic solvents (e.g., acetonitrile) under reflux. Catalyst systems like ammonium acetate buffer (pH 6.5) can optimize reaction kinetics and yield .

- Nucleophilic substitution : Chloromethyl pyridinium precursors react with benzotriazole in the presence of a base (e.g., NaHCO₃) to facilitate substitution. Reaction conditions (temperature, solvent polarity) must be controlled to avoid byproducts like hydrolysis intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy : ¹H/¹³C NMR confirms the pyridinium and benzotriazole moieties. DEPT-135 NMR distinguishes CH, CH₂, and CH₃ groups. IR spectroscopy identifies N–H and C–Cl stretching vibrations .

- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic space groups like P2₁/c ) resolves bond lengths and angles. Refinement using SHELXL ensures accuracy, with R-factors < 5% validating structural integrity .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data for derivatives of this compound?

- Software refinement : Use SHELXL to model disorder or twinning in crystal lattices. Apply restraints to thermal parameters for overlapping atoms .

- Cross-validation : Compare crystallographic data with spectroscopic results (e.g., NMR coupling constants) to resolve ambiguities. For example, mismatched bond lengths may indicate partial protonation or solvent inclusion .

Q. What role does this compound play in synthesizing heterocyclic systems?

- Benzotriazole transfer agent : Reacts with nucleophiles (e.g., benzimidazole-2-thione) under inert conditions to form bis-substituted heterocycles (e.g., 1,3-bis(1H-benzotriazol-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione).

- Optimization : Bulky nucleophiles require solvent tuning (e.g., DMF) to enhance solubility and reduce steric hindrance. Yields correlate inversely with nucleophile size, as shown in Table 1 of .

Q. How can researchers assess the impact of this compound on microbial community dynamics?

- Methodology : Use microbial viability assays (e.g., ATP bioluminescence) and metagenomic sequencing (16S rRNA profiling) to track shifts in community structure.

- Comparative studies : Analogous pyridinium chlorides (e.g., C12cmpCl ) exhibit dose-dependent growth inhibition in Gram-negative bacteria. Synergistic effects with antibiotics can be tested via checkerboard assays .

Q. What strategies mitigate side reactions during its synthesis?

Q. Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.